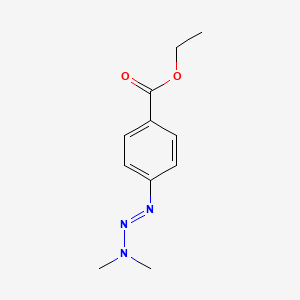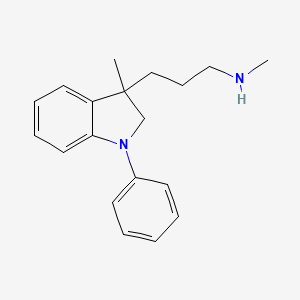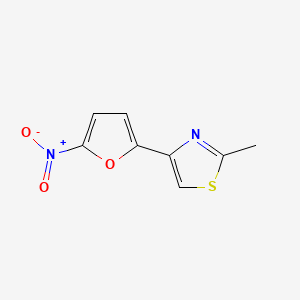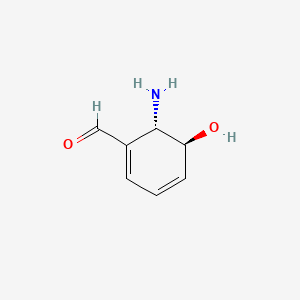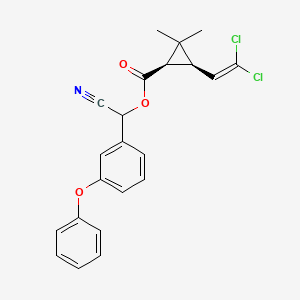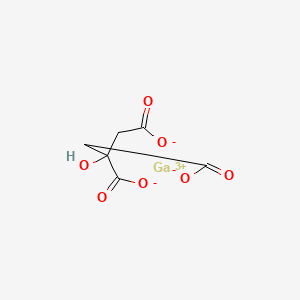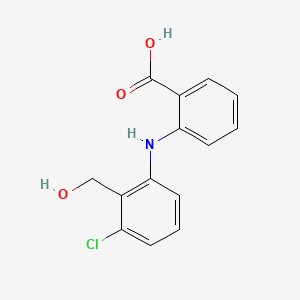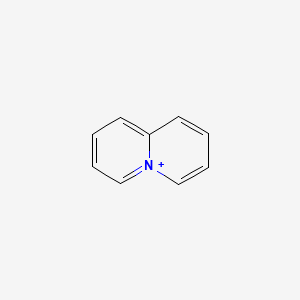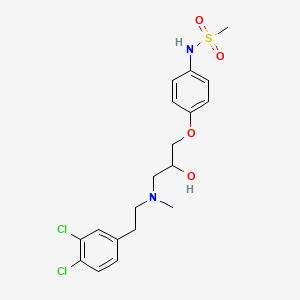
1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide is a sulfonamide.
Aplicaciones Científicas De Investigación
Potassium Channel Blocking and Antiarrhythmic Properties
1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol has been studied for its potential in treating cardiac arrhythmias. Researchers found that some compounds in this category, including those with hydrophobic Cl and CF3 groups, exhibited significant potassium channel-blocking activity. These properties suggest potential use as Class III antiarrhythmic agents (Connors, Dennis, Gill, & Terrar, 1991).
Cardiovascular Effects
This compound has also been investigated for its cardiovascular effects in vivo. A study demonstrated that this compound, referred to as AM 92016, showed Class III antiarrhythmic properties in vitro with a potency significantly greater than sotalol, a known antiarrhythmic drug (Hagerty, Wainwright, & Kane, 1996).
Structural Studies
The structural characteristics of similar methanesulfonamide compounds have been extensively studied. These studies include investigations into the crystal structures of various derivatives, providing insights into their molecular interactions and potential pharmaceutical applications (Dey et al., 2015).
Synthesis and Molecular Recognition
The synthesis processes of related methanesulfonamides have been explored, along with their molecular recognition properties. Such studies contribute to understanding how these compounds can be effectively synthesized and potentially modified for various therapeutic applications (Xi et al., 2011).
Propiedades
Número CAS |
133229-23-9 |
|---|---|
Nombre del producto |
1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol |
Fórmula molecular |
C19H24Cl2N2O4S |
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C19H24Cl2N2O4S/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3 |
Clave InChI |
BQBSHJUQVIWEFM-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O |
SMILES canónico |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O |
Sinónimos |
1-(4-methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol MSAPh-2ClPhEA-2-propanol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



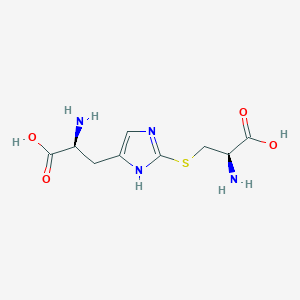
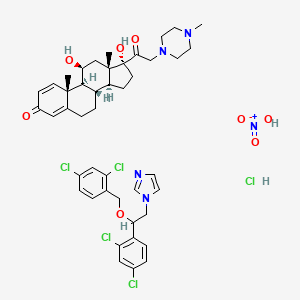
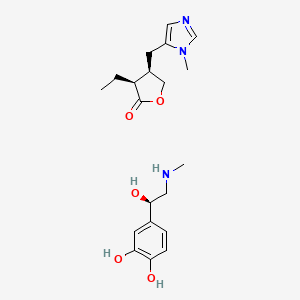
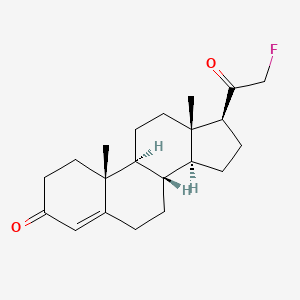
![2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid](/img/structure/B1208712.png)
